molecular formula C13H13BrF3N3O3 B070471 (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate CAS No. 177966-70-0

(S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate

Cat. No. B070471
M. Wt: 396.16 g/mol
InChI Key: RNGXBSXBFGOEHP-RGMNGODLSA-N
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Description

“(S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate” appears to be a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a trifluoroacetate group, which is often used in drug design for its bioactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 5-bromoindole with an amino acid derivative, followed by the addition of a trifluoroacetate group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a propanamide group, and a trifluoroacetate group. The stereochemistry at the alpha carbon of the propanamide would be determined by the (S) configuration.



Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the electrophilic aromatic substitution reactions of the indole ring and the nucleophilic reactions of the amide group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the indole and amide groups could contribute to its solubility in polar solvents, while the trifluoroacetate group could influence its acidity.


Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound.


Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.


properties

IUPAC Name

(2S)-2-[(5-bromo-1H-indol-3-yl)amino]propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O.C2HF3O2/c1-6(11(13)16)15-10-5-14-9-3-2-7(12)4-8(9)10;3-2(4,5)1(6)7/h2-6,14-15H,1H3,(H2,13,16);(H,6,7)/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGXBSXBFGOEHP-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CNC2=C1C=C(C=C2)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CNC2=C1C=C(C=C2)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt

CAS RN

177966-70-0
Record name N-(5-Bromo-3-indolyl)-L-alaninamide trifluoroacetate salt
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